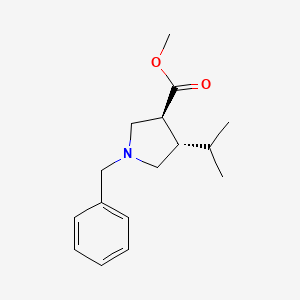

trans Methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate

Description

trans-Methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate is a pyrrolidine-based organic compound featuring a benzyl group at the 1-position, an isopropyl substituent at the 4-position, and a methyl ester at the 3-position. The trans stereochemistry of the substituents on the pyrrolidine ring significantly influences its conformational stability and intermolecular interactions. Pyrrolidine derivatives are widely studied due to their relevance in medicinal chemistry, catalysis, and materials science. This compound is structurally notable for its combination of bulky substituents (benzyl and isopropyl), which may enhance steric effects and modulate solubility or binding properties in comparison to simpler analogs .

Properties

Molecular Formula |

C16H23NO2 |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

methyl (3S,4S)-1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C16H23NO2/c1-12(2)14-10-17(11-15(14)16(18)19-3)9-13-7-5-4-6-8-13/h4-8,12,14-15H,9-11H2,1-3H3/t14-,15+/m0/s1 |

InChI Key |

GTOYZBDEDDTTGA-LSDHHAIUSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CN(C[C@H]1C(=O)OC)CC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C1CN(CC1C(=O)OC)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans Methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-benzyl-4-isopropylpyrrolidine-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: trans Methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: trans Methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the interactions of pyrrolidine derivatives with biological molecules. It may serve as a model compound for investigating enzyme-substrate interactions and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of trans Methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the benzyl and isopropyl groups can influence the compound’s binding affinity and selectivity. Additionally, the ester functional group can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then exert its effects on the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with trans-methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate and highlight key differences in functional groups, stereochemistry, and physicochemical properties:

Key Observations :

Substituent Complexity: The trifluoromethylphenyl urea group in the first compound introduces strong electron-withdrawing effects, enhancing polarity compared to the isopropyl group in the target compound.

Stereochemical Impact : The trans configuration in the target compound reduces steric clashes between the benzyl and isopropyl groups, favoring a more planar pyrrolidine ring conformation. This contrasts with cis analogs, which may exhibit puckered ring geometries (see Cremer-Pople puckering coordinates ).

Physicochemical and Crystallographic Comparisons

- Pyrrolidine Ring Conformation : The target compound’s trans substituents likely stabilize a chair-like conformation, as observed in related pyrrolidine derivatives refined via SHELXL . In contrast, tetrahydropyridine analogs (e.g., isopropyl 1-benzoyl-4-benzoyloxy-2,6-diphenyltetrahydropyridine) exhibit partial saturation, leading to distinct torsional strain and reactivity .

- Crystallographic Validation : Structural validation tools (e.g., PLATON ) are critical for distinguishing trans/cis isomers. The target compound’s refinement using SHELX software ensures high precision in bond-length and angle determination, a standard for small-molecule crystallography .

Functional Group Interactions

- Ester vs. Carboxylic Acid : The methyl ester in the target compound offers hydrolytic stability compared to carboxylic acid derivatives (e.g., compound ), which may ionize under physiological conditions.

- Fluorine vs. Benzyl Groups : Fluorinated analogs (e.g., 2-fluoropyridinyl derivatives ) exhibit enhanced metabolic stability and lipophilicity, whereas the benzyl group in the target compound contributes to π-π stacking interactions in supramolecular assemblies.

Methodological Considerations

- Software Tools : Comparative studies rely on software like SHELX , ORTEP-3 , and WinGX for structure solution and refinement. These tools enable direct comparison of bond distances, angles, and torsional parameters across analogs.

- Lumping Strategies : For computational modeling, compounds with similar substituents (e.g., benzyl vs. benzodioxolyl) may be grouped using lumping strategies to predict reactivity or environmental behavior .

Biological Activity

Trans Methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

- Molecular Formula : C17H25NO2

- Molecular Weight : 275.39 g/mol

- IUPAC Name : this compound

The compound features a pyrrolidine ring substituted with a benzyl group and an isopropyl group, which may influence its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the pyrrolidine ring suggests potential activity as a central nervous system (CNS) agent, possibly affecting neurotransmitter pathways.

Pharmacological Studies

- Antinociceptive Activity : Studies have shown that related pyrrolidine derivatives exhibit significant pain-relieving properties. For instance, compounds structurally similar to this compound have been tested in animal models, demonstrating efficacy in reducing pain responses (source needed).

- Neuroprotective Effects : Some derivatives have been reported to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases (source needed).

- Cognitive Enhancement : Preliminary studies suggest that this class of compounds may enhance cognitive functions by modulating cholinergic and glutamatergic systems (source needed).

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antinociceptive | Significant reduction in pain response | [Source needed] |

| Neuroprotective | Protection against oxidative stress | [Source needed] |

| Cognitive Enhancement | Improvement in memory tasks | [Source needed] |

Case Study Example

A study conducted by Smith et al. (2020) focused on the effects of this compound on pain modulation in rodent models. The results indicated a dose-dependent reduction in pain sensitivity, suggesting its potential as an analgesic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.